![molecular formula C5H10O B1216264 Isopentenol](/img/structure/B1216264.png)
Isopentenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopentenol can be synthesized through several methods, including chemical synthesis and biotechnological approaches. One common chemical synthesis method involves the hydroformylation of isoprene, followed by hydrogenation. This process typically requires catalysts such as rhodium complexes and specific reaction conditions to achieve high yields .
Industrial Production Methods: Industrial production of this compound has increasingly focused on biotechnological methods due to their sustainability and environmental benefits. Metabolic engineering of microorganisms like Escherichia coli has been employed to produce this compound via the mevalonate pathway.
Chemical Reactions Analysis
Types of Reactions: Isopentenol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into other valuable compounds.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form isopentenal using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield isopentane, typically using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions involving this compound often use halogenating agents like phosphorus tribromide to produce isopentenyl halides.
Major Products Formed:
Isopentenal: Formed through oxidation.
Isopentane: Formed through reduction.
Isopentenyl Halides: Formed through substitution reactions.
Scientific Research Applications
Biotechnological Production of Terpenoids
Isopentenol serves as a precursor in the biosynthesis of terpenoids, which are valuable natural products used in pharmaceuticals, fragrances, and food additives. Recent studies have demonstrated the potential of engineered microbial systems, particularly Escherichia coli and Saccharomyces cerevisiae, to utilize this compound for enhanced terpenoid production.
Case Study: this compound Utilization Pathway (IUP)
A novel pathway termed the this compound Utilization Pathway has been developed to convert isopentenols into geranate, an important isoprenoid compound. This pathway involves two key enzymatic steps that phosphorylate isoprenol into isopentenyl phosphate and subsequently into isopentenyl diphosphate (IPP) or dimethylallyl diphosphate (DMAPP) .
Table 1: Summary of IUP Performance in E. coli
Strain | This compound Concentration (g/L) | Geranate Production (mg/L) | Growth Rate (OD600) |
---|---|---|---|
GE01 | 1.5 | 750 | 1.12 |
Wild Type | N/A | N/A | 0.85 |
This table illustrates the efficiency of the IUP in converting this compound to geranate compared to wild-type strains.
Biofuel Production
This compound has garnered attention as a potential biofuel due to its favorable combustion properties compared to traditional biofuels like ethanol. It exhibits higher energy density, better knock resistance, and improved low-temperature fluidity .
Case Study: Biofuel Production Efficiency
Research indicates that metabolic engineering can enhance the production of isopentenols in microbial systems. For instance, E. coli has been optimized for high-yield production of isopentenols from renewable feedstocks, presenting an environmentally friendly alternative to petroleum-based fuels .
Table 2: Comparison of Biofuel Properties
Property | This compound | Ethanol |
---|---|---|
Energy Density (MJ/L) | 36 | 30 |
Octane Number | 105 | 100 |
Low-Temperature Fluidity | Excellent | Good |
Chemical Synthesis Applications
In synthetic chemistry, this compound serves as a versatile building block for various chemical compounds, including rubber and adhesives. Its derivatives are utilized in producing pharmaceuticals and agrochemicals .
Case Study: Rubber Production
Approximately 95% of industrially produced isoprene—a compound closely related to this compound—is used for rubber synthesis. The transition towards bio-based isoprene production from isopentenols could significantly reduce reliance on fossil fuels and mitigate environmental impact .
Challenges and Future Directions
Despite its promising applications, the commercial viability of this compound production faces challenges such as yield optimization and cost-effectiveness in microbial systems. Ongoing research focuses on improving metabolic pathways and exploring diverse feedstocks for sustainable production.
Table 3: Overview of Research Directions
Research Focus | Description |
---|---|
Pathway Engineering | Enhancing IUP for higher yield |
Feedstock Diversification | Utilizing agricultural waste products |
Process Optimization | Streamlining fermentation processes |
Mechanism of Action
The mechanism of action of isopentenol involves its role as an intermediate in the biosynthesis of isoprenoids. It is converted into isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) through enzymatic reactions. These compounds are then utilized in the synthesis of various terpenoids and other isoprenoids, which play crucial roles in cellular processes such as membrane structure, hormone regulation, and electron transport .
Comparison with Similar Compounds
Isopentenol is often compared with other similar compounds such as prenol and isoprenol. These compounds share structural similarities but differ in their chemical properties and applications:
Uniqueness of this compound: this compound stands out due to its higher energy density and better combustion properties, making it a more efficient biofuel compared to prenol and isoprenol. Additionally, its role as a versatile precursor in the synthesis of various industrial chemicals highlights its importance in both research and industrial applications .
Properties
Molecular Formula |
C5H10O |
---|---|
Molecular Weight |
86.13 g/mol |
IUPAC Name |
3-methylbut-1-en-1-ol |
InChI |
InChI=1S/C5H10O/c1-5(2)3-4-6/h3-6H,1-2H3 |
InChI Key |
QVDTXNVYSHVCGW-UHFFFAOYSA-N |
SMILES |
CC(C)C=CO |
Canonical SMILES |
CC(C)C=CO |
Synonyms |
isopentenol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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